Biotin-dPEG(R)7-NH2 is sourced from various chemical suppliers, including Sigma-Aldrich and Vector Laboratories. Its classification falls under bioconjugation reagents, specifically designed for biotinylation processes. The compound's structure consists of a biotin moiety linked to a seven-unit polyethylene glycol (dPEG) chain, which enhances solubility and reduces non-specific interactions in biological assays .
The synthesis of Biotin-dPEG(R)7-NH2 involves several key steps:
The molecular structure of Biotin-dPEG(R)7-NH2 can be described as follows:
Biotin-dPEG®₇-NH₂ (CAS 1334172-76-7) exemplifies precision-engineered spacer technology with its monodisperse hepta(ethylene glycol) chain that bridges biotin and a terminal primary amine. Unlike polydisperse PEG polymers that introduce heterogeneity, this discrete PEG (dPEG®) spacer maintains a defined molecular length of 29.8 Å (25 atoms) and exact molecular weight (594.76 g/mol), ensuring reproducible spacing between biotin and conjugated biomolecules [1] [2]. This precision is critical for optimizing biotin-avidin binding kinetics, as insufficient spacer length can cause steric hindrance that impedes streptavidin binding, while excessive length may increase non-specific interactions .
The dPEG® architecture incorporates ether linkages that confer exceptional hydrophilicity and water solubility while resisting protein adsorption. This amphiphilic balance allows dissolution in both aqueous buffers (PBS, H₂O) and organic solvents (DMSO, methylene chloride), eliminating the need for phase-transfer catalysts during conjugation reactions [2] . Furthermore, the spacer's linear conformation minimizes aggregation of conjugated biomacromolecules, enhancing signal-to-noise ratios in detection applications by preventing precipitation commonly observed with branched or polymeric PEG spacers [2].
Table 1: Structural Parameters of Biotin-dPEG®-NH₂ Variants
| dPEG® Variant | Atoms | Length (Å) | Molecular Weight (g/mol) |
|---|---|---|---|
| Biotin-dPEG®₃-NH₂ | 13 | 15.3 | 372.5 |
| Biotin-dPEG®₇-NH₂ | 25 | 29.8 | 594.8 |
| Biotin-dPEG®₁₁-NH₂ | 37 | 44.1 | 771.0 |
| Biotin-dPEG®₂₃-NH₂ | 71 | 87.0 | 1299.6 |
The terminal primary amine (−NH₂) of Biotin-dPEG®₇-NH₂ enables controlled biotinylation through nucleophilic acyl substitution with electrophilic groups on target molecules. For small peptides and synthetic molecules containing singular carboxylic acid groups, this facilitates site-directed labeling, where the dPEG®-biotin complex attaches to a predetermined location without compromising functional domains [1] [6]. In contrast, protein biotinylation often results in stochastic conjugation due to multiple reactive carboxyl groups (e.g., aspartate/glutamate residues or glycosylation-derived aldehydes), which can generate heterogeneous populations if reaction stoichiometry is uncontrolled [2].
Strategic activation of carboxyl groups amplifies conjugation efficiency. When pre-activated as N-hydroxysuccinimide (NHS) or 2,3,5,6-tetrafluorophenyl (TFP) esters, proteins undergo rapid amidation with Biotin-dPEG®₇-NH₂ at pH 7.5–8.5, minimizing hydrolysis competing reactions. Glycoproteins present unique targeting opportunities: oxidation of cis-diols in carbohydrate coats with sodium periodate generates aldehyde handles, enabling chemoselective conjugation without modifying amino acid residues [2] .
Table 2: Site-Specific Conjugation Applications of Biotin-dPEG®₇-NH₂
| Target Molecule | Conjugation Specificity | Primary Application |
|---|---|---|
| Small peptides | High (single carboxyl group) | Targeted ligand binding studies |
| Synthetic molecules | High (engineered carboxyl handle) | Diagnostic probe development |
| Glycoproteins | Moderate (oxidized glycan sites) | Lectin microarray detection |
| Native proteins | Low (multiple carboxyls/aldehydes) | General streptavidin capture |
Biotin-dPEG®₇-NH₂ exhibits versatile reactivity profiles tailored for bioorthogonal ligation. With carboxylic acids, coupling employs carbodiimide chemistry—typically mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)—which forms an O-acylisourea intermediate that rearranges to a stable amide bond upon nucleophilic attack by the dPEG® amine [2] [6]. This reaction is ideal for carboxyl-rich surfaces like functionalized nanoparticles or microarray chips, where the dPEG® spacer reduces steric crowding during immobilization [4].
Activated esters (NHS, TFP) offer superior aqueous reaction compatibility compared to EDC. These pre-activated groups react efficiently with Biotin-dPEG®₇-NH₂ at physiological pH (7.2–8.5), circumventing EDC’s hydrolysis sensitivity. For aldehyde-containing targets—such as periodate-oxidized glycans or synthetic dendrimers—the amine forms a reversible Schiff base (imine) linkage. Though labile in aqueous media, this intermediate serves as a precursor for stabilized conjugates upon reduction (see §1.4) [2] .
Solvent versatility underpins this chemoselectivity. Biotin-dPEG®₇-NH₂’s amphiphilicity permits reactions in polar aprotic solvents (DMF, DMSO), aqueous buffers, or biphasic mixtures, accommodating diverse substrates from hydrophobic small molecules to hydrophilic glycoproteins [2] [8].
Table 3: Reaction Parameters for Key Functionalization Pathways
| Target Group | Reaction Conditions | Bond Formed |
|---|---|---|
| Carboxylic acid | EDC (1-2 h, RT, pH 4.5-5.5) | Stable amide |
| NHS ester | 30-60 min, RT, pH 7.5-8.5 | Stable amide |
| TFP ester | 30-60 min, RT, pH 7.5-8.5 | Stable amide |
| Aldehyde | 1-2 h, RT, no reductant | Labile imine |
Schiff bases formed between Biotin-dPEG®₇-NH₂’s amine and aldehydes are inherently unstable in aqueous media due to hydrolytic susceptibility, limiting their utility in long-term bioassays. In situ reduction with sodium cyanoborohydride (NaBH₃CN) converts these imines into irreversible secondary amines, enhancing conjugate stability while preserving protein integrity through mild reaction conditions (pH 6–7, 4–24 h, 4–25°C) [2] [4]. This reductive amination proceeds via a two-step mechanism:
This strategy is indispensable for glycoprotein biotinylation. For example, conjugating Biotin-dPEG®₇-NH₂ to oxidized sialic acid residues on antibodies generates stable, homogeneous probes for immunohistochemistry, whereas unreduced Schiff bases would dissociate during stringent washing steps [2] [4]. The 29.8 Å spacer further ensures the biotin moiety remains accessible to streptavidin binding pockets post-conjugation.
Table 4: Characteristics of Schiff Base Intermediates and Reduced Amines
| State | Characteristics | Stability in Aqueous Media |
|---|---|---|
| Schiff base (imine) | pH-dependent equilibrium; hydrolyzes below pH 7 | Hours (reversible) |
| Reduced secondary amine | Covalent bond; pH-insensitive below pH 10 | Months (irreversible) |
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